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Compound of Interest

Compound Name: Tilpisertib fosmecarbil tfa

Cat. No.: B15579698

Tilpisertib (GS-4875) is a potent and highly selective inhibitor of Tumor Progression Locus 2
(TPL2) kinase, also known as MAP3K8 or COT.[1] TPL2 is a key upstream regulator of the
MEK-ERK signaling pathway, which is involved in inflammatory responses.[2] This guide
provides a comparative analysis of the kinase selectivity profile of Tilpisertib against alternative
inhibitors that target a related signaling node, the p38 MAP kinases: Losmapimod and
Ralimetinib.

This comparison is intended for researchers, scientists, and drug development professionals to
understand the distinct selectivity profiles and potential applications of these inhibitors.

Kinase Selectivity Profiles: A Comparative Overview

The following table summarizes the available quantitative data on the inhibitory activity of
Tilpisertib, Losmapimod, and Ralimetinib against their primary targets and key off-targets.
While a complete head-to-head kinase panel screening for all three compounds is not publicly
available, the data presented below is compiled from various sources to provide a comparative
perspective. Tilpisertib is characterized by its high selectivity for TPL2 with no significant off-
target binding reported.[1] In contrast, p38 MAPK inhibitors can exhibit varying degrees of
selectivity.
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. Lo . Ralimetinib
Kinase Target Tilpisertib (GS-4875) Losmapimod
(LY2228820)
) IC50: 1.3 nM pKi: 8.1 (p38a), 7.6 IC50: 5.3 nM (p380a),
Primary Target
(TPL2/MAP3KS8)[1] (pP38P)[3] 3.2 nM (p38P)[4]
No significant off- Not extensively IC50: >30-fold less
Key Off-Targets target binding activity reported in publicly potent against EGFR
reported.[1] available data. than p38a[4]

Little to no inhibition of
Other Kinases phosphorylated p38, Data not available.
JNK, or p65.[1]

No effect on
phosphorylation of
JNK, ERK1/2, c-Jun,
ATF2, or c-Myc.[5]

Signaling Pathways and Points of Inhibition

Tilpisertib and the p38 MAPK inhibitors, Losmapimod and Ralimetinib, target different kinases
within the broader MAPK signaling cascade. Tilpisertib inhibits TPL2, a MAP3K, thereby
blocking the downstream activation of MEK and ERK.[2] Losmapimod and Ralimetinib inhibit

p38 MAPK, a downstream kinase activated by various cellular stresses and inflammatory

cytokines.[6][7]
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Caption: MAPK Signaling Pathway and Inhibitor Targets.

Experimental Protocols
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The kinase selectivity of small molecule inhibitors is commonly determined using in vitro
binding or enzymatic assays.

KINOMEscan™ Assay (Competition Binding Assay)

A widely used method for assessing kinase inhibitor selectivity is the KINOMEscan™ platform,
which is a competition-based binding assay.[8][9]

e Assay Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
kinase that binds to the immobilized ligand is quantified using gPCR of the DNA tag.

e Procedure:
o Kinases are expressed as fusions with a DNA tag.

o The test compound, the DNA-tagged kinase, and an immobilized ligand are incubated
together.

o If the test compound binds to the kinase, it prevents the kinase from binding to the
immobilized ligand.

o The amount of kinase bound to the immobilized ligand is measured by qPCR.

o The results are typically reported as percent of control, where a lower percentage
indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd)
can also be determined from dose-response curves.

Fluorescence Polarization (FP) Kinase Assay

Fluorescence polarization is a solution-based, homogeneous technique used to measure
molecular binding events.[10][11]

» Assay Principle: The assay is based on the principle that a small, fluorescently labeled
molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When
the tracer binds to a larger molecule, such as a kinase, its tumbling is slowed, leading to an
increase in fluorescence polarization. In a competitive format, an unlabeled inhibitor will
compete with the tracer for binding to the kinase, causing a decrease in polarization.
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e Procedure:

o A fluorescently labeled tracer (e.g., a known ligand or ATP competitive probe) is incubated
with the kinase.

o The test compound is added in various concentrations.
o The mixture is incubated to reach binding equilibrium.
o The fluorescence polarization is measured using a plate reader.

o Adecrease in polarization indicates displacement of the tracer by the test compound, from
which the IC50 can be calculated.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the screening and characterization of
kinase inhibitors.
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Caption: Kinase Inhibitor Discovery Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Tilpisertib | Tpl2/MAP3KS8 inhibitor | Probechem Biochemicals [probechem.com]
e 2. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
¢ 3. selleckchem.com [selleckchem.com]

e 4. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]
. Creative-diagnostics.com [creative-diagnostics.com]
. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

. chayon.co.kr [chayon.co.kr]

°
(] [00] ~ » ol

. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
e 10. benchchem.com [benchchem.com]

e 11. ANovel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity
[bioprocessonline.com]

« To cite this document: BenchChem. [A Comparative Kinase Selectivity Profile of Tilpisertib
(GS-4875)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579698#kinase-selectivity-profile-of-tilpisertib-gs-
4875]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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